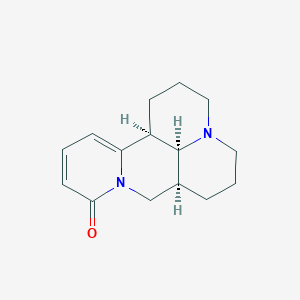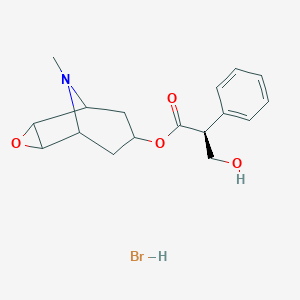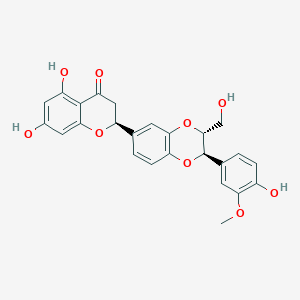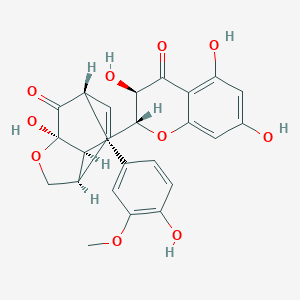
Sophoramine
Overview
Description
Sophoramine is a naphthyridine derivative and a natural product found in Retama raetam, Sophora alopecuroides, and other organisms . It has gained widespread attention because of its unique structure and minimal side effects .
Molecular Structure Analysis
This compound contains a total of 41 bonds; 21 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 4 six-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .
Scientific Research Applications
Immunomodulation and Transplantation Rejection
Sophoramine has been identified to have significant effects on the immune system, particularly in the context of transplantation rejection. A study found that this compound reduced the counts of CD3 and CD4 cells, lowered the CD4/CD8 ratio, inhibited the proliferation of T lymphocytes, and prolonged the survival time of skin allografted rats. These findings suggest that this compound can inhibit transplantation rejection by suppressing the function of T lymphocytes and reducing lymphocyte count (Pei, 2001).
Pharmacological Activities
This compound, as part of the matrine-type alkaloids found in Sophora flavescens, has been extensively researched for its broad pharmacological activities. It's known for its immune suppression and antiarrhythmic action. Matrine-type alkaloids, including this compound, have shown varied pharmacological effects such as antipyretic effects, anti-liver injury, anti-fibrosis, and antitumor properties (Zhen-hua, 2007).
This compound in Sophora Alkaloids
This compound, along with other sophora alkaloids, has demonstrated inhibitory effects on the production of pro-inflammatory cytokines like TNF-alpha and IL-6. These alkaloids have been studied for their therapeutic efficiency in conditions like cachexia, where this compound showed significant immunomodulatory and anti-inflammatory effects, contributing to the attenuation of cachexia symptoms (Zhang et al., 2008).
Molecular and Structural Studies
Research has also delved into the molecular and electronic structure of this compound, among other matrine-type alkaloids. These studies are crucial for understanding the interactions and conformations that contribute to the pharmacological properties of these compounds (Galasso et al., 2006).
Mechanism of Action
Sophoramine is a natural quinolizidine alkaloid found in certain herbs, including Sophora flavescens Alt, Sophora alopecuroides L, and Sophora viciifolia Hance . It has been recognized for its wide range of pharmacological properties .
Target of Action
This compound’s primary targets are the heart and the immune system . It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmic effects . In addition, this compound has immunosuppressive effects .
Mode of Action
This compound interacts with its targets primarily through its effects on the heart and the immune system. It enhances cardiac function without increasing myocardial oxygen consumption . This, along with its cardioprotective effects and its ability to increase coronary artery flow, allows it to alleviate myocardial ischemia . Its hypotensive effect may be related to blocking neuroganglia and directly dilating blood vessels .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Misregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that this compound has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer
Result of Action
The molecular and cellular effects of this compound’s action include cardioprotection, enhancement of cardiac function, and alleviation of myocardial ischemia . It also has central suppression, analgesic, anti-inflammatory, and immunosuppressive effects . These effects make it useful for treating heart failure, myocardial infarction, various arrhythmias, and transplantation rejection .
Action Environment
It is known that this compound has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, anti-arrhythmia, and analgesic functions These activities suggest that this compound may be influenced by a variety of environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sophoramine interacts with various enzymes and proteins, exerting its effects through these interactions. It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmia effect .
Cellular Effects
This compound has central suppression, analgesia, anti-inflammation, and immunosuppression effects . It can treat transplantation rejection . It also has the hypotensive effect, which may be related to blocking neuroganglia and directly dilating blood vessels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits the activity of DNA topoisomerase I . It also mediates inflammation mainly through the IL‐6, IL‐1β, VEGFA, TNF‐α, and PTGS2 (COX‐2), and the NF‐κB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Specific information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Detailed information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, is currently limited .
properties
IUPAC Name |
(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218926 | |
| Record name | Sophoramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6882-66-2 | |
| Record name | (-)-Sophoramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sophoramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[10]-Shogaol](/img/structure/B192378.png)






